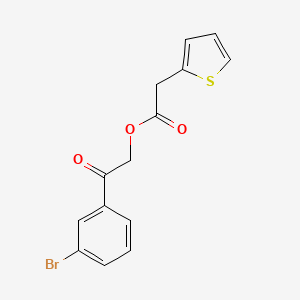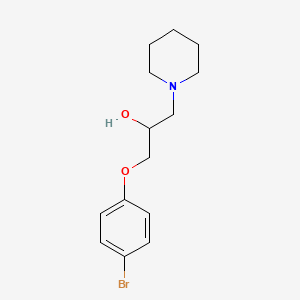
2-(3-bromophenyl)-2-oxoethyl 2-thienylacetate
Vue d'ensemble
Description
2-(3-bromophenyl)-2-oxoethyl 2-thienylacetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTEA and is a member of the thienylacetate family of compounds. BTEA has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of BTEA is not fully understood. However, studies have shown that BTEA exhibits its anticancer activity through the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis. BTEA has also been shown to exhibit antioxidant activity, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
BTEA has been shown to have various biochemical and physiological effects. In addition to its anticancer and antioxidant activity, BTEA has been shown to exhibit anti-inflammatory activity, neuroprotective activity, and anti-diabetic activity. BTEA has also been shown to have a positive effect on lipid metabolism and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BTEA is its ease of synthesis. BTEA can be synthesized using readily available starting materials and simple reaction conditions. Additionally, BTEA has been shown to exhibit a broad range of biological activities, making it a promising candidate for further research.
One limitation of BTEA is its low aqueous solubility, which may limit its use in certain applications. Additionally, the mechanism of action of BTEA is not fully understood, which may make it difficult to optimize its activity in certain applications.
Orientations Futures
There are several future directions for research on BTEA. One area of research is the optimization of BTEA's anticancer activity. This could involve the synthesis of BTEA derivatives with improved activity or the development of drug delivery systems that improve the bioavailability of BTEA.
Another area of research is the development of BTEA-based materials for use in organic electronic devices. This could involve the synthesis of BTEA derivatives with improved electronic properties or the fabrication of BTEA-based devices with improved performance.
Overall, BTEA is a promising compound with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and to optimize its activity in various applications.
Applications De Recherche Scientifique
BTEA has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BTEA has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTEA has also been studied for its potential use as a drug delivery system due to its ability to form micelles in aqueous solutions.
In organic synthesis, BTEA has been used as a building block for the synthesis of various thienylacetate derivatives. BTEA has also been used as a ligand in transition metal-catalyzed reactions, such as Suzuki coupling and Heck reaction.
In material science, BTEA has been studied for its potential use in the fabrication of organic electronic devices, such as organic field-effect transistors and organic solar cells.
Propriétés
IUPAC Name |
[2-(3-bromophenyl)-2-oxoethyl] 2-thiophen-2-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3S/c15-11-4-1-3-10(7-11)13(16)9-18-14(17)8-12-5-2-6-19-12/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMDDRSYDLSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)COC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3933350.png)
![4-isopropoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933358.png)
![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B3933365.png)
![N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3933372.png)
![N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B3933373.png)
![4-ethoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3933389.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3933391.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B3933407.png)
![(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933417.png)
![4-[1-benzoyl-3-(4-methylbenzoyl)-2-imidazolidinyl]-N,N-dimethylaniline](/img/structure/B3933422.png)
![4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide](/img/structure/B3933434.png)
![2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B3933442.png)
![N-(4-isopropylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3933450.png)